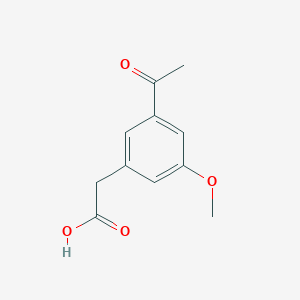
(3-Acetyl-5-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Acetyl-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenylacetic acid, characterized by the presence of an acetyl group and a methoxy group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Acetylation: The aldehyde group of 3-methoxybenzaldehyde is converted to an acetyl group using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of Phenylacetic Acid Derivative: The acetylated product is then subjected to a reaction with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenylacetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-methoxyphenyl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(3-Acetyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxyacetophenone.
Reduction: Formation of 3-methoxyphenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
科学的研究の応用
2-(3-Acetyl-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-(3-Acetyl-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups on the aromatic ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-Methoxyphenylacetic acid: Similar structure but lacks the acetyl group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid: Similar structure with an additional hydroxyl group.
2-Methoxyphenylacetic acid: Similar structure but lacks the acetyl group.
Uniqueness
2-(3-Acetyl-5-methoxyphenyl)acetic acid is unique due to the presence of both acetyl and methoxy groups on the aromatic ring
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
2-(3-acetyl-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-3-8(5-11(13)14)4-10(6-9)15-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChIキー |
QVMZONUIHFZSMQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


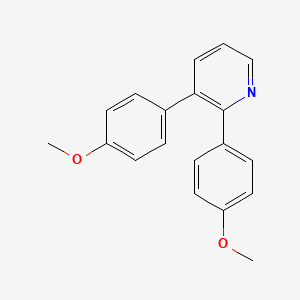
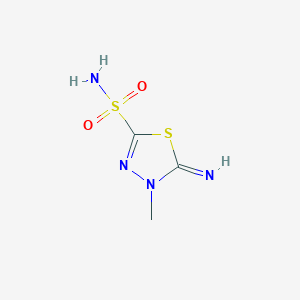
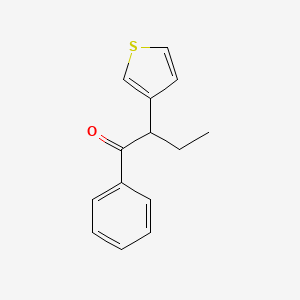
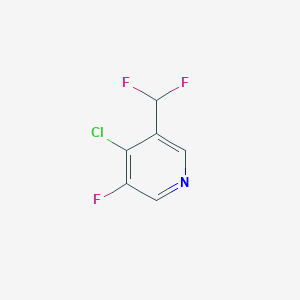

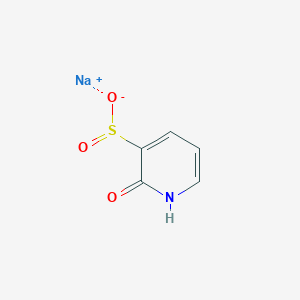
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
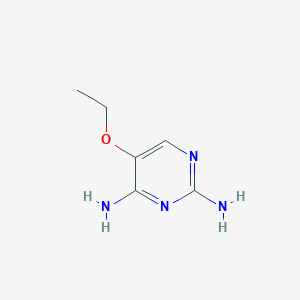
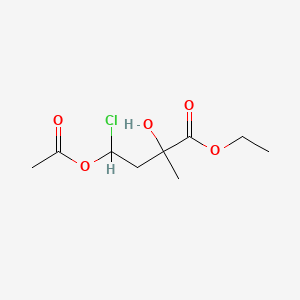
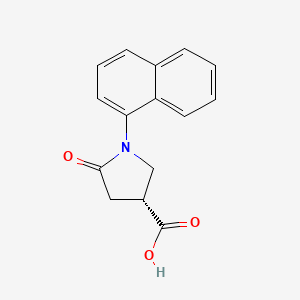
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
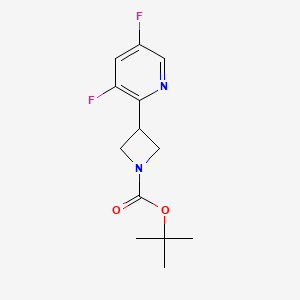
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)

